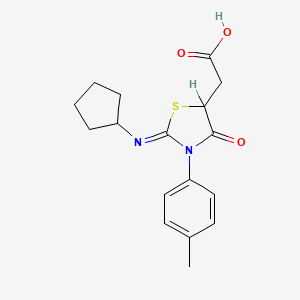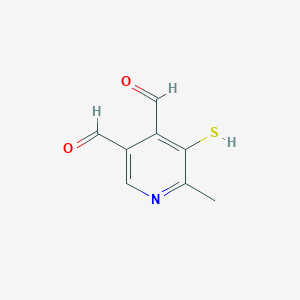
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is a heterocyclic compound with a pyridine ring substituted with a methyl group at the 6-position, a sulfanyl group at the 5-position, and two aldehyde groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of malononitrile with aromatic aldehydes and thiols. This reaction typically requires a catalyst and is carried out under reflux conditions . Another approach involves the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-Methyl-5-sulfanylpyridine-3,4-dicarboxylic acid.
Reduction: 6-Methyl-5-sulfanylpyridine-3,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The aldehyde groups may form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Similar structure but with amino and nitrile groups instead of aldehyde groups.
Phthalaldehyde: Contains two aldehyde groups on a benzene ring, similar reactivity but different ring structure.
Uniqueness
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is unique due to the combination of its functional groups and their positions on the pyridine ring
Properties
CAS No. |
39574-67-9 |
|---|---|
Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
6-methyl-5-sulfanylpyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C8H7NO2S/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2-4,12H,1H3 |
InChI Key |
JOUZWMPKMCVERX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1S)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


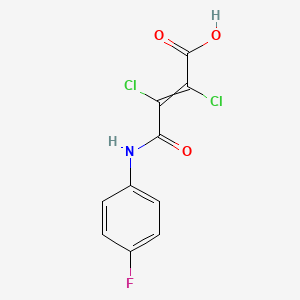
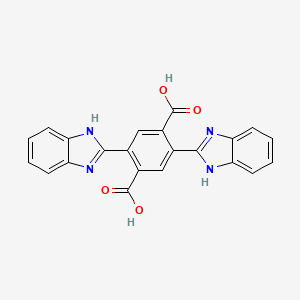
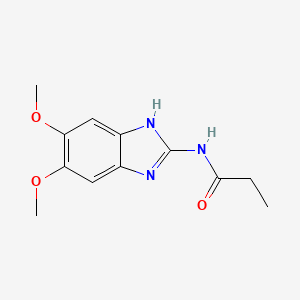
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
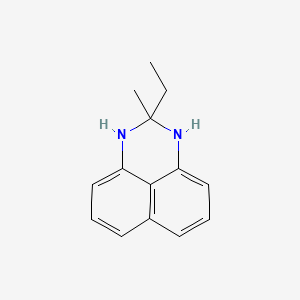
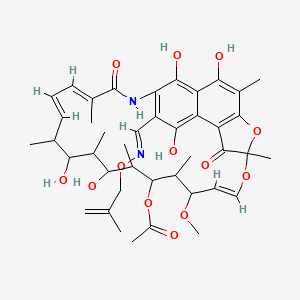
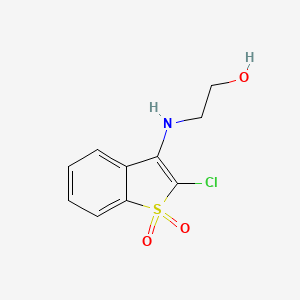

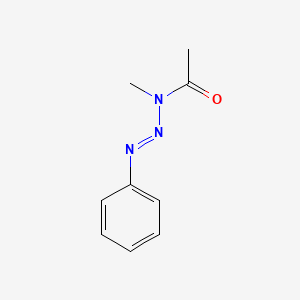
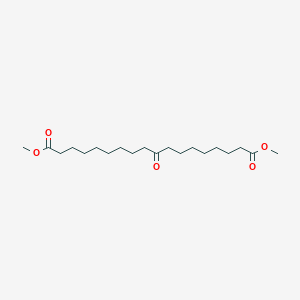
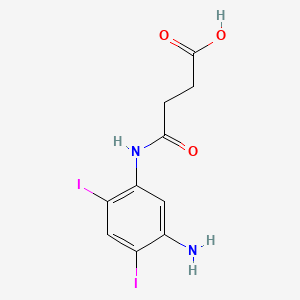
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
